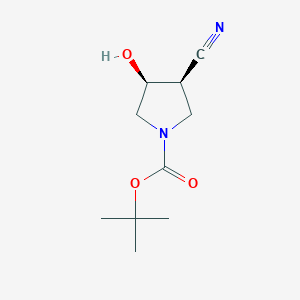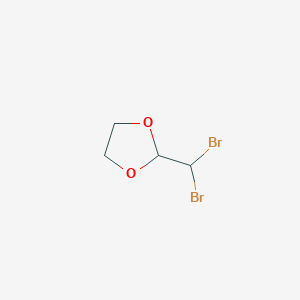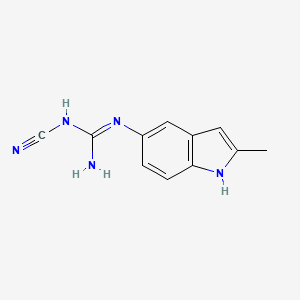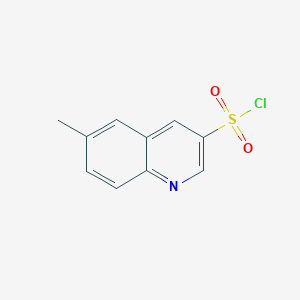
6-Methylquinoline-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylquinoline-3-sulfonyl chloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound is characterized by a quinoline ring substituted with a methyl group at the 6th position and a sulfonyl chloride group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 6-Methylquinoline-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-aminobenzenesulfonic acid.
Cyclization: Catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to obtain 3-methylquinoline-8-sulfonic acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and environmentally friendly, avoiding the generation of harmful gases .
Análisis De Reacciones Químicas
Types of Reactions
6-Methylquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Catalysts such as palladium and other transition metals may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a sulfonamide derivative .
Aplicaciones Científicas De Investigación
6-Methylquinoline-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Methylquinoline-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic applications to introduce the quinoline moiety into target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a similar structure but without the sulfonyl chloride group.
6-Methylquinoline: Similar structure but lacks the sulfonyl chloride group.
3-Sulfonylquinoline: Similar structure but lacks the methyl group at the 6th position.
Uniqueness
6-Methylquinoline-3-sulfonyl chloride is unique due to the presence of both the methyl group at the 6th position and the sulfonyl chloride group at the 3rd position. This combination imparts specific reactivity and properties that are valuable in various applications .
Propiedades
Fórmula molecular |
C10H8ClNO2S |
|---|---|
Peso molecular |
241.69 g/mol |
Nombre IUPAC |
6-methylquinoline-3-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-2-3-10-8(4-7)5-9(6-12-10)15(11,13)14/h2-6H,1H3 |
Clave InChI |
RPAOZYXHRPNPDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CN=C2C=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)
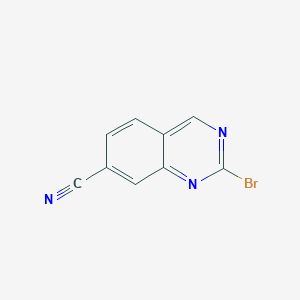
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
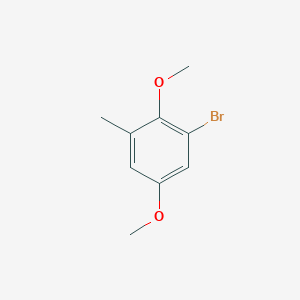
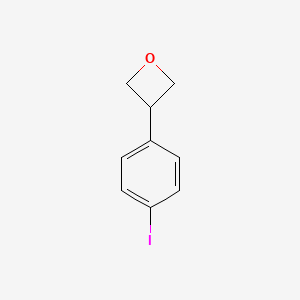
![Benzo[f]cinnoline](/img/structure/B12954418.png)

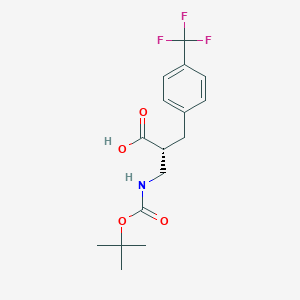

![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
